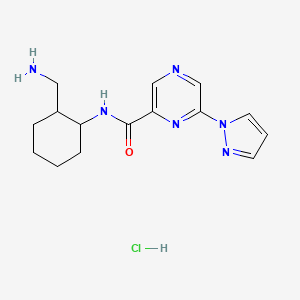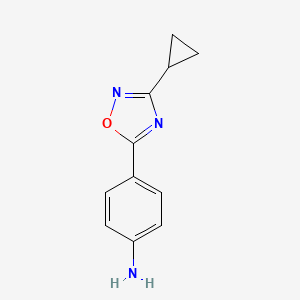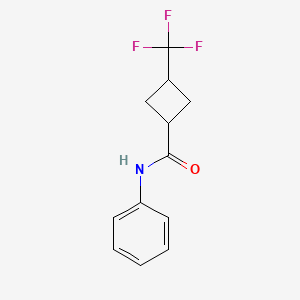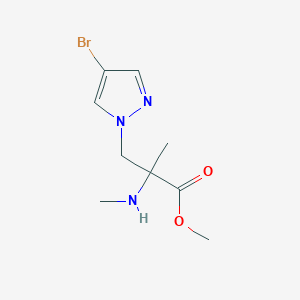
4-(4-Hydroxyphenyl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenyl)butanal, also known as raspberry ketone, is an organic compound with the molecular formula C10H12O2. It is a naturally occurring phenolic compound found in various fruits, including raspberries, blackberries, and cranberries. This compound is widely used in the food and fragrance industry due to its pleasant fruity aroma. Additionally, it has gained attention for its potential health benefits, particularly in weight management and metabolic regulation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(4-Hydroxyphenyl)butanal can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between p-hydroxybenzaldehyde and acetone. This reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of solid acid catalysts, such as acid-activated Montmorillonite clay. The Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one is carried out under constant stirring at elevated temperatures and pressures. This method offers high selectivity and conversion rates, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-hydroxyphenyl)butanoic acid.
Reduction: Formation of 4-(4-hydroxyphenyl)butanol.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-(4-Hydroxyphenyl)butanal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: Studies have shown its potential in promoting lipolysis and fat oxidation, making it a subject of interest in obesity research.
Medicine: It has been investigated for its potential anti-obesity and anti-inflammatory properties.
Industry: Widely used in the food and fragrance industry as a flavoring agent and fragrance component
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenyl)butanal involves its interaction with various molecular targets and pathways. It has been shown to inhibit key digestive enzymes, such as α-amylase and α-glucosidase, through hydrogen bonding and van der Waals forces. This inhibition helps regulate carbohydrate hydrolysis and glucose absorption, contributing to its potential anti-obesity effects .
Comparaison Avec Des Composés Similaires
4-(4-Hydroxyphenyl)butanal is often compared with other similar compounds, such as:
Capsaicin: Known for its thermogenic properties and ability to promote fat oxidation.
Synephrine: A natural alkaloid with stimulant and lipolytic effects.
4-(4-Hydroxyphenyl)-2-butanone: Another phenolic compound with similar aromatic properties but different biological activities.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
4-(4-hydroxyphenyl)butanal |
InChI |
InChI=1S/C10H12O2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-8,12H,1-3H2 |
Clé InChI |
YQBZVDHUSBTCJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCC=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride](/img/structure/B15313698.png)



![2-Amino-3-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15313743.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)prop-2-en-1-one](/img/structure/B15313763.png)


![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-N-benzyl-2-cyanoacrylamide](/img/structure/B15313785.png)


![N-{5-[3-(aminomethyl)-1H-pyrazol-5-yl]-2-methoxyphenyl}acetamide](/img/structure/B15313803.png)
